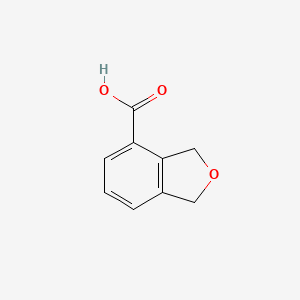

1,3-Dihydro-2-benzofuran-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydro-2-benzofuran-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9(11)7-3-1-2-6-4-12-5-8(6)7/h1-3H,4-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJIFIXNXUICBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90560-25-1 | |

| Record name | 1,3-dihydro-2-benzofuran-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Methodologies for the Synthesis of 1,3 Dihydro 2 Benzofuran 4 Carboxylic Acid and Its Analogs

Cyclization-Based Synthetic Routes

The formation of the dihydrobenzofuran core is often the key step in the synthesis of 1,3-dihydro-2-benzofuran-4-carboxylic acid and its derivatives. Cyclization reactions, which involve the formation of the heterocyclic ring from an acyclic precursor, are the most direct methods for this purpose. These strategies can be further classified based on the nature of the cyclization-promoting agent or reaction conditions.

Lewis Acid-Mediated Cyclization Approaches

Lewis acids are effective catalysts for promoting cyclization reactions by activating functional groups and facilitating the formation of new carbon-oxygen bonds. In the context of dihydrobenzofuran synthesis, Lewis acids can mediate the intramolecular hydroalkoxylation of appropriately substituted phenols or facilitate cycloaddition reactions. rsc.orgorganic-chemistry.org

One common strategy involves the reaction of phenols with various coupling partners in the presence of a Lewis acid. For instance, the BF3-mediated dehydrative cycloaddition of benzoquinones with stilbene (B7821643) oxides can yield 2,3-diaryl-5-hydroxydihydrobenzofurans. researchgate.net The proposed mechanism suggests that the Lewis acid facilitates the conversion of the stilbene oxide to a phenonium ion, which then undergoes nucleophilic attack by the hydroquinone (B1673460) followed by dehydrative intramolecular cyclization. researchgate.net Similarly, Lewis acids like BF3·Et2O have been used in combination with SiCl4 for the ring-opening of dihydrobenzofurans, which can be a key step in the synthesis of complex analogs. researchgate.net The choice of the Lewis acid can be critical, as different catalysts can lead to different product outcomes, such as ring expansion versus aryl shift in the rearrangement of spiro-epoxides. acs.org

Table 1: Examples of Lewis Acid-Mediated Cyclization for Dihydrobenzofuran Synthesis

| Lewis Acid Catalyst | Starting Materials | Product Type | Reference |

|---|---|---|---|

| BF₃·Et₂O | Benzoquinones and stilbene oxides | 2,3-Diaryl-5-hydroxydihydrobenzofurans | researchgate.net |

| Hf(OTf)₄ | Aminal | Amino thioether | researchgate.net |

| Various Lewis acids | (Z)-3-hexene-2,5-dione and 1,3-dicarbonyls | 3-methyl-6,7-dihydrobenzofuran-4(5H)-ones | rsc.org |

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful strategy that involves the formation of the dihydrobenzofuran ring from a single molecule containing all the necessary atoms. These reactions are often favored due to their efficiency and potential for stereocontrol.

A notable approach is the enantioselective intramolecular oxa-Michael reaction. Using a cinchona squaramide-based organocatalyst, enones or α,β-unsaturated esters that contain benzylic alcohols can be cyclized to provide the corresponding 1,3-dihydroisobenzofuranyl-1-methylene ketones and esters in high yields and with excellent enantioselectivities. organic-chemistry.org Another strategy involves the reductive cyclization of enone-tethered aldehydes, which can be catalyzed by ligand-free cobalt systems using isopropanol (B130326) as a benign hydrogen source. organic-chemistry.org The selectivity of these reactions can often be tuned; for example, the addition of TEMPO can favor the oxa-Michael cascade to yield dihydroisobenzofurans over other potential products. organic-chemistry.org

Prodrug design has also utilized intramolecular cyclization reactions to control the release of active compounds. nih.gov These strategies often permit the manipulation of release kinetics independently of the drug's structural features. nih.gov For the synthesis of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, intramolecular cyclization in the presence of propionic anhydride (B1165640) leads to the formation of N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ruresearchgate.net

Oxidative Cyclization Protocols

Oxidative cyclization methods involve the formation of the dihydrobenzofuran ring concurrently with an oxidation step. These protocols are particularly useful for constructing the heterocyclic system from precursors that are one oxidation state lower than the final product.

A prominent example is the oxidative [3+2] cycloaddition of phenols and alkenes. nih.gov This method can be achieved using visible light-activated transition metal photocatalysis, which allows for the use of benign terminal oxidants like ammonium (B1175870) persulfate. nih.gov The proposed mechanism involves the oxidation of the phenol (B47542) to a radical cation, which can be further oxidized to a resonance-stabilized phenoxonium cation that is then trapped by an electron-rich olefin to form the dihydrobenzofuran ring. nih.gov

Organocatalytic methods have also been developed for the oxidative cyclization of o-allylphenols. thieme-connect.com The use of 2,2,2-trifluoroacetophenone (B138007) and hydrogen peroxide as the oxidation system provides a green and efficient route to a variety of substituted dihydrobenzofurans in high yields. thieme-connect.com Other oxidative approaches include the use of quaternary ammonium iodides under oxidative conditions to convert β-ketolactones into dihydrobenzofurans via a decarboxylative oxidative cycloetherification sequence. rsc.org Furthermore, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes offers a one-pot procedure for the regioselective synthesis of polysubstituted benzofurans. rsc.org

Functional Group Interconversion and Modification Approaches

In addition to building the dihydrobenzofuran core through cyclization, the target molecule, this compound, can be synthesized by modifying existing dihydrobenzofuran scaffolds or related precursors. Functional group interconversion (FGI) is a key tactic in organic synthesis that involves converting one functional group into another. imperial.ac.uk

For instance, a dihydrobenzofuran derivative with a different substituent at the 4-position, such as an ester or an amide, could be hydrolyzed to the desired carboxylic acid. Conversely, the carboxylic acid group itself can be converted into other functional groups like esters or amides to produce various analogs. slideshare.net The reduction of carboxylic acids or their ester derivatives to the corresponding primary alcohol (R-CH₂OH) can be accomplished using reagents like LiAlH₄ or borane. imperial.ac.uk

The conversion of alcohols to good leaving groups, such as tosylates or mesylates, allows for subsequent nucleophilic substitution reactions. ub.eduvanderbilt.edu For example, an alcohol can be converted to a halide, which can then be displaced by a cyanide anion to introduce a nitrile group. This nitrile can subsequently be hydrolyzed to a carboxylic acid, representing a multi-step pathway to the target compound. vanderbilt.edu These interconversions are fundamental for elaborating the structure and accessing a diverse range of analogs from a common intermediate.

Table 2: Common Functional Group Interconversions in Organic Synthesis

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Carboxylic Acid (R-COOH) | LiAlH₄ or Borane | Primary Alcohol (R-CH₂OH) |

| Ester (R-COOR') | LiAlH₄ | Primary Alcohol (R-CH₂OH) |

| Alcohol (R-OH) | TsCl, pyridine | Tosylate (R-OTs) |

| Halide (R-X) | KCN | Nitrile (R-CN) |

| Nitrile (R-CN) | H₃O⁺, heat | Carboxylic Acid (R-COOH) |

Green Chemistry Principles in Dihydrobenzofuran Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex organic molecules like dihydrobenzofurans. wjpmr.comresearchgate.netnih.gov This involves the use of safer solvents, renewable feedstocks, and more energy-efficient reaction conditions. mdpi.com

The development of organocatalytic oxidative cyclizations, as mentioned earlier, is an example of a greener approach, avoiding the use of heavy metal catalysts. thieme-connect.com The use of environmentally benign reagents and solvents is a core tenet of green chemistry. For instance, reactions that can be performed in water or under solvent-free conditions are highly desirable. researchgate.net The goal is to design synthetic routes that are not only efficient but also economically and environmentally sustainable. wjpmr.com

Microwave-Assisted Synthesis (MWI) Techniques

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. rasayanjournal.co.insemanticscholar.org The application of microwave irradiation can facilitate the rapid synthesis of dihydrobenzofuran derivatives.

For example, a method for the synthesis of benzofuran-3(2H)-ones under microwave conditions has been developed, providing a facile route to these important dihydrobenzofuranones. nih.govresearchgate.net The Perkin rearrangement, which converts 3-halocoumarins into benzofuran-2-carboxylic acids, has been significantly expedited using microwave conditions, leading to very high yields and substantially reduced reaction times. nih.gov Microwave-assisted solvent-free organic synthesis represents a particularly environmentally friendly approach, combining the benefits of microwave heating with the elimination of organic solvents. rasayanjournal.co.in This technique has been successfully applied to various organic transformations, demonstrating its potential for the clean and efficient synthesis of this compound and its analogs. rasayanjournal.co.insemanticscholar.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

|---|---|---|---|---|

| Perkin Rearrangement | Several hours | Minutes | Significant | nih.gov |

| Benzofuran-3(2H)-one Synthesis | Not specified | 20-30 minutes | Yields of 43-58% | nih.govresearchgate.net |

| Hydrolysis of Benzamide | 1 hour | 7 minutes | 99% yield | rasayanjournal.co.in |

Catalyst Development for Efficient Transformations

The development of efficient catalysts is crucial for the synthesis of dihydrobenzofuran derivatives. Transition metals such as rhodium, palladium, iridium, and copper have been extensively utilized to catalyze the formation of the dihydrobenzofuran ring system. rsc.orgnih.gov

Rhodium catalysts are particularly effective for the synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives through processes like C–H activation and [3+2] annulation. rsc.org For instance, rhodium-catalyzed C–H activation of N-phenoxy amides and their subsequent reaction with propargylic monofluoroalkynes can produce α-quaternary carbon-containing 2,3-dihydrobenzofuran analogs in moderate to high yields. rsc.org Similarly, the rhodium-catalyzed [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides provides a route to 2,3-dihydrobenzofurans in excellent yields. rsc.org

Palladium-catalyzed reactions also play a significant role. For example, a palladium-catalyzed protocol has been developed for the synthesis of 2,3-dihydrobenzofuran derivatives via intramolecular coupling of C(sp³)–H and C(sp²)–H bonds in alkyl phenyl ethers. rsc.org Additionally, iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones, using a chiral bisphosphine ligand, offers a highly enantioselective route to chiral dihydrobenzofurans. nii.ac.jprsc.org

Copper-based catalysts, which are cost-effective and versatile, are also employed in the synthesis of diverse dihydrobenzofuran scaffolds. nih.gov Gold-catalyzed intermolecular [2+3] cyclo-coupling of 1,3-enynes with phenols has been developed for the preparation of dihydrobenzofuran derivatives. rsc.org

Recent research has focused on developing novel catalytic systems to improve efficiency and expand the substrate scope. This includes the use of heterogeneous Pd-nanoparticle catalysts for intramolecular addition of phenols to alkynes in continuous flow systems and the application of organic superbases like phosphazene P4-tBu for metal-free intramolecular cyclization. nih.gov

Table 1: Overview of Catalysts in Dihydrobenzofuran Synthesis

| Catalyst Type | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Rhodium | C–H activation/[3+2] annulation | N-phenoxy amides, propargylic monofluoroalkynes | Forms α-quaternary carbons rsc.org |

| Palladium | Intramolecular C–H coupling | Alkyl phenyl ethers | Good to excellent yields rsc.org |

| Iridium | Intramolecular hydroarylation | m-allyloxyphenyl ketones | High enantioselectivity nii.ac.jprsc.org |

| Copper | Various cyclizations | Aryl pinacol (B44631) boronic esters | Cost-effective and versatile nih.gov |

| Gold | [2+3] cyclo-coupling | 1,3-enynes, phenols | Ortho-selective functionalization rsc.org |

Enantioselective Synthesis of Chiral Dihydrobenzofuran Carboxylates

The demand for enantiomerically pure pharmaceuticals has driven the development of enantioselective methods for synthesizing chiral dihydrobenzofuran carboxylates. rsc.org These methods often involve asymmetric catalysis or the resolution of racemic mixtures.

Chiral catalysts are instrumental in achieving high enantioselectivity in the synthesis of dihydrobenzofuran derivatives. The use of chiral ligands in combination with transition metals allows for the stereocontrolled formation of the heterocyclic ring.

For instance, iridium-catalyzed enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones utilizes a cationic iridium complex coordinated with a chiral bisphosphine ligand to produce chiral dihydrobenzofurans with high enantioselectivity. nii.ac.jprsc.org The choice of the chiral ligand, such as (R)-binap, Segphos, or difluorphos, significantly influences both the yield and the enantiomeric excess (ee) of the product. nii.ac.jp

Rhodium-catalyzed asymmetric ring-opening reactions coupled with palladium-catalyzed C–O coupling provide a one-pot synthesis of the chiral dihydrobenzofuran framework with excellent enantioselectivity without the need to isolate intermediates. acs.org Chiral phosphoric acids have also been employed as catalysts in the enantioselective [3+2] coupling of cyclic enamides with quinone monoimines to yield highly enantioenriched polycyclic 2,3-dihydrobenzofurans. researchgate.net

Furthermore, a C2-symmetric chiral urea (B33335) has been identified as an effective H-bonding catalyst for the asymmetric formal [4+1] annulation reaction between sulfur ylides and in situ-generated ortho-quinone methides, affording a range of chiral dihydrobenzofurans. sci-hub.se L-tert-Leucine derived squaramide catalysts have been used for the asymmetric Michael addition of 3-substituted benzofuranones with benzofuran (B130515) derived azadienes, producing 3-aminobenzofuran derivatives with high yields and stereoselectivities. globethesis.com

Table 2: Chiral Catalysts and Their Performance in Dihydrobenzofuran Synthesis

| Catalyst System | Reaction Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Iridium/(R)-binap | Intramolecular hydroarylation | 64% | nii.ac.jp |

| Iridium/Segphos | Intramolecular hydroarylation | 73% | nii.ac.jp |

| Iridium/difluorphos | Intramolecular hydroarylation | 84% | nii.ac.jp |

| Chiral Phosphoric Acid | [3+2] Cycloaddition | up to 99.9% | researchgate.net |

| Chiral Urea | [4+1] Annulation | up to 89:11 e.r. | sci-hub.se |

| L-tert-Leucine derived squaramide | Michael Addition | up to 97% | globethesis.com |

In cases where direct asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, resolution techniques are employed to separate the enantiomers of a racemic mixture. wikipedia.org

A common method is the conversion of the racemic mixture into a pair of diastereomeric derivatives by reacting it with a chiral resolving agent. wikipedia.org These diastereomers, which have different physical properties, can then be separated by conventional methods like crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

For example, a method for preparing enantiopure 2,2-disubstituted 2,3-dihydro-benzofuran-3-ols involves the separation of syn and anti diastereoisomers after silylation. The major racemic anti isomers are then transesterified using (R)-pentolactone, which allows for the separation of the pure enantiomers. ias.ac.in Another approach involves the kinetic resolution of a racemic mixture of a secondary alcohol using lipase-catalyzed reactions. rsc.org

Cocrystallization is another emerging technique for chiral resolution. rsc.org This can involve the formation of host-guest inclusion compounds, diastereomeric cocrystal pairs, or enantiospecific cocrystals. rsc.org

Scale-Up Considerations and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production of this compound and its analogs requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key considerations for scale-up include the availability and cost of starting materials, the safety of the chemical processes, and the environmental impact of the synthesis. nih.gov The choice of solvents, reagents, and catalysts must be optimized for large-scale production. For instance, using environmentally benign solvents and developing recyclable catalytic systems are important aspects of green chemistry that are increasingly being incorporated into industrial processes. nih.gov

Process optimization is crucial for maximizing yield and purity while minimizing reaction times and energy consumption. This may involve adjusting reaction parameters such as temperature, pressure, and concentration. nih.gov For multi-step syntheses, the development of one-pot or tandem reactions can significantly improve efficiency by reducing the number of isolation and purification steps. acs.org

The development of robust and scalable purification methods is also essential. While laboratory-scale purifications often rely on chromatography, industrial-scale production may favor crystallization or distillation due to lower costs and higher throughput. nih.gov

An example of a scalable process is the total synthesis of largazole, a potent histone deacetylase inhibitor. The synthetic route and conditions for each fragment were modified and optimized for larger scale synthesis, resulting in the production of decagrams of the final product with high purity. nih.gov This involved careful selection of solvents and coupling reagents to facilitate the large-scale macrocyclization step. nih.gov

Advanced Chemical Reactivity and Derivatization Studies of 1,3 Dihydro 2 Benzofuran 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo several classical transformations, including esterification, decarboxylation, and amidation. These reactions allow for the modification of the molecule's polarity, solubility, and potential for further chemical coupling.

Esterification Reactions

Esterification of 1,3-Dihydro-2-benzofuran-4-carboxylic acid can be readily achieved through the Fischer esterification method. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.ukchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used in excess, or water is removed as it is formed. chemguide.co.ukmasterorganicchemistry.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the corresponding ester. masterorganicchemistry.com

A variety of alcohols can be used in this reaction, leading to a diverse range of esters. For example, reaction with methanol would yield methyl 1,3-dihydro-2-benzofuran-4-carboxylate, while reaction with ethanol would produce ethyl 1,3-dihydro-2-benzofuran-4-carboxylate.

| Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ | Methyl 1,3-dihydro-2-benzofuran-4-carboxylate |

| Ethanol | HCl | Ethyl 1,3-dihydro-2-benzofuran-4-carboxylate |

| Isopropanol (B130326) | H₂SO₄ | Isopropyl 1,3-dihydro-2-benzofuran-4-carboxylate |

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). libretexts.org For aromatic carboxylic acids like this compound, this reaction typically requires high temperatures and often the use of a catalyst, such as copper powder or quinoline. google.comorganic-chemistry.org The stability of the resulting aryl anion or aryl radical intermediate is a key factor in the feasibility of the reaction.

One potential pathway for the decarboxylation of this compound would be a radical mechanism, such as the Barton decarboxylation. This would first involve the conversion of the carboxylic acid to a thiohydroxamate ester (a Barton ester), which upon heating with a radical initiator and a hydrogen atom donor, would yield 1,3-dihydro-2-benzofuran. wikipedia.org

Another approach is oxidative decarboxylation, where the carboxylic acid is treated with an oxidizing agent to facilitate the loss of CO₂ and the formation of a new functional group at the 4-position of the dihydrobenzofuran ring. organic-chemistry.org

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| Thermal Decarboxylation | Heat, Copper catalyst | 1,3-Dihydro-2-benzofuran |

| Barton Decarboxylation | Barton ester formation, AIBN, Bu₃SnH | 1,3-Dihydro-2-benzofuran |

Amidation and Peptide Coupling Analogues

The carboxylic acid moiety of this compound can be converted to an amide through reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include thionyl chloride (SOCl₂) to form the acid chloride, or coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govlibretexts.orgyoutube.com

The general procedure involves the reaction of the carboxylic acid with the activating agent to form a reactive intermediate, which is then treated with the desired amine to form the corresponding amide. nih.gov A wide variety of primary and secondary amines can be used to generate a library of amide derivatives. This reaction is fundamental in the synthesis of peptide analogues, where the carboxylic acid could be coupled to an amino acid or a peptide fragment.

For instance, reaction with ammonia would yield 1,3-dihydro-2-benzofuran-4-carboxamide, while reaction with a primary amine like methylamine would give N-methyl-1,3-dihydro-2-benzofuran-4-carboxamide.

| Amine | Coupling Agent | Product |

|---|---|---|

| Ammonia | SOCl₂, then NH₃ | 1,3-dihydro-2-benzofuran-4-carboxamide |

| Aniline | EDC, HOBt | N-phenyl-1,3-dihydro-2-benzofuran-4-carboxamide |

| Piperidine | DCC | (1,3-dihydro-2-benzofuran-4-yl)(piperidin-1-yl)methanone |

Transformations of the Dihydrobenzofuran Ring System

The dihydrobenzofuran ring system can also undergo chemical modifications, primarily through oxidation and reduction reactions. These transformations can alter the electronic properties and the three-dimensional structure of the molecule.

Oxidation Reactions

The dihydrobenzofuran ring of this compound can be oxidized to the corresponding benzofuran (B130515). This aromatization reaction involves the removal of two hydrogen atoms from the furan (B31954) ring. A common reagent used for this type of dehydrogenation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). rsc.org

The reaction typically proceeds by a hydride abstraction mechanism, leading to the formation of the more thermodynamically stable aromatic benzofuran ring system. The product of this reaction would be Benzofuran-4-carboxylic acid.

| Oxidizing Agent | Product |

|---|---|

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Benzofuran-4-carboxylic acid |

Reduction Reactions

The dihydrobenzofuran ring system in this compound is already in a partially reduced state compared to the aromatic benzofuran. Further reduction would target the benzene (B151609) ring of the bicyclic system. Catalytic hydrogenation using a noble metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on alumina (Rh/Al₂O₃) under a hydrogen atmosphere would lead to the saturation of the benzene ring.

The conditions of the hydrogenation (temperature, pressure, catalyst, and solvent) would determine the extent of reduction. Complete reduction would yield perhydro-1,3-dihydro-2-benzofuran-4-carboxylic acid, where the benzene ring is converted to a cyclohexane ring. It is important to note that under forcing conditions, the furan ring could also undergo hydrogenolysis, leading to ring-opened products.

| Reagents | Product |

|---|---|

| H₂, Pd/C | Perhydro-1,3-dihydro-2-benzofuran-4-carboxylic acid |

| H₂, PtO₂ | Perhydro-1,3-dihydro-2-benzofuran-4-carboxylic acid |

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The regioselectivity of these reactions is dictated by the electronic effects of the two substituents: the dihydrofuran ring and the carboxylic acid group. The ether oxygen of the dihydrofuran ring is an activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the carboxylic acid group is a deactivating, meta-directing group, withdrawing electron density from the ring. The interplay of these opposing effects governs the position of incoming electrophiles.

In the case of this compound, the dihydrofuran ring's activating effect is generally dominant, directing electrophilic attack to the positions ortho and para to the ether linkage. However, the deactivating nature of the carboxylic acid at position 4 complicates this, often leading to a mixture of products or requiring specific reaction conditions to achieve selectivity.

Nitration: The introduction of a nitro group onto the aromatic ring is a classic electrophilic aromatic substitution. While specific studies on the nitration of this compound are not extensively documented in readily available literature, the principles of electrophilic substitution on substituted benzenes suggest that the reaction would likely yield a mixture of isomers. The directing influence of the activating dihydrofuran ring would favor substitution at positions 5 and 7. However, the deactivating carboxylic acid group would direct towards position 6. The precise product distribution would depend on the reaction conditions, including the nitrating agent and temperature.

Halogenation: The introduction of halogen atoms onto the aromatic ring can be achieved using various reagents. Studies on the halogenation of benzofurans have shown that the reaction can proceed via an addition-elimination mechanism, often leading to substitution on the heterocyclic ring in benzofuran itself. However, for 2,3-dihydrobenzofurans, the aromatic ring is the primary site of electrophilic attack. For instance, bromination of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid derivatives has been shown to occur at the C4 position of the benzofuran ring. mdpi.com While this is a different isomer, it highlights the susceptibility of the benzene ring in such systems to halogenation.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are pivotal methods for forming carbon-carbon bonds on aromatic rings. The application of these reactions to this compound would be influenced by the deactivating nature of the carboxylic acid group, which can coordinate with the Lewis acid catalyst and hinder the reaction. Intramolecular Friedel-Crafts acylation of α-aryloxyaryl ketones has been utilized as a strategy for the synthesis of multisubstituted benzofurans. nih.gov

Nucleophilic Substitution Reactions

The carboxylic acid moiety of this compound is the primary site for nucleophilic substitution reactions, specifically nucleophilic acyl substitution. These reactions are fundamental to the derivatization of this compound.

Esterification: The conversion of the carboxylic acid to an ester is a common transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method. libretexts.orgrsc.org This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water.

| Reactant | Reagent | Product | Conditions |

| This compound | Methanol | Methyl 1,3-dihydro-2-benzofuran-4-carboxylate | Acid catalyst (e.g., H₂SO₄), heat |

| This compound | Ethanol | Ethyl 1,3-dihydro-2-benzofuran-4-carboxylate | Acid catalyst (e.g., HCl), heat |

Amide Formation: Amides can be synthesized from the carboxylic acid by reaction with amines. Direct reaction is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the amine. libretexts.org Alternatively, coupling reagents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct reaction between the carboxylic acid and the amine. libretexts.orgyoutube.com

| Reactant | Reagent(s) | Product |

| This compound | 1. SOCl₂ 2. Aniline | N-phenyl-1,3-dihydro-2-benzofuran-4-carboxamide |

| This compound | Benzylamine, DCC | N-benzyl-1,3-dihydro-2-benzofuran-4-carboxamide |

Synthesis of Functionalized Dihydrobenzofuran Derivatives for Targeted Research

The derivatization of this compound is of significant interest in medicinal chemistry due to the prevalence of the benzofuran scaffold in biologically active compounds. rsc.orgresearchgate.netnih.govnih.govresearchgate.net The synthesis of functionalized derivatives allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.

Research has shown that derivatives of the isomeric 2,3-dihydrobenzofuran-2-carboxylic acid exhibit promising biological activities. For instance, a series of N-(substituted)phenylamide derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have been synthesized and evaluated as anticancer agents and inhibitors of NF-κB. rsc.org These studies highlight the potential of modifying the carboxylic acid group to tune the biological profile of the molecule.

The synthesis of substituted 2,3-dihydro-1-benzofuran-4-carboxylates has been explored as potent lead structures against plant stress. researchgate.net These efforts underscore the importance of accessing a diverse range of functionalized derivatives to screen for various biological applications.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

The mechanism of electrophilic aromatic substitution on the benzene ring follows the well-established arenium ion pathway. The electrophile attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate is influenced by the substituents on the ring. For this compound, the activating dihydrofuran ring helps to stabilize the positive charge in the arenium ion when substitution occurs at the ortho and para positions relative to the ether oxygen, thus favoring these isomers. organicchemistrytutor.comunizin.org Conversely, the deactivating carboxylic acid group destabilizes the arenium ion, particularly when the positive charge is adjacent to it.

In nucleophilic acyl substitution reactions of the carboxylic acid group, the key mechanistic step is the formation of a tetrahedral intermediate. masterorganicchemistry.compressbooks.publibretexts.orguomustansiriyah.edu.iq In the Fischer esterification, the acid catalyst plays a dual role: it protonates the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon and facilitates the departure of the hydroxyl group as a water molecule. libretexts.orgrsc.org In amide formation using a coupling agent like DCC, the reagent activates the carboxylic acid by converting the hydroxyl group into a better leaving group, which is then displaced by the amine nucleophile. libretexts.orgyoutube.com

Sophisticated Spectroscopic and Structural Elucidation of 1,3 Dihydro 2 Benzofuran 4 Carboxylic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial relationships of atoms can be established.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of hydrogen and carbon atoms, respectively.

For 1,3-Dihydro-2-benzofuran-4-carboxylic acid, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the carboxylic acid proton. The aromatic region would likely display a complex splitting pattern for the three adjacent protons on the benzene (B151609) ring. The two methylene groups (at positions 1 and 3) are chemically equivalent and would appear as a single signal. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift (δ 9-12 ppm), a characteristic feature that aids in its identification. jove.com

The ¹³C-NMR spectrum provides complementary information, revealing the number of unique carbon environments. Key signals include the carbonyl carbon of the carboxylic acid group, which is highly deshielded and appears in the 160-185 ppm range. oregonstate.eduoregonstate.edu The six aromatic carbons and the single type of methylene carbon in the dihydrofuran ring would also give rise to characteristic signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and general chemical shift principles.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic (C5-C7) | ~7.0-8.0 | m | ~120-145 |

| Methylene (C1, C3) | ~5.0 | s | ~70 |

| Carboxylic Acid (COOH) | ~10-12 | br s | ~170 |

| Quaternary Aromatic (C3a, C7a, C4) | - | - | ~125-155 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of the adjacent protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their known proton assignments. For instance, the methylene proton signal would show a cross-peak to the methylene carbon signal. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity by detecting correlations between protons and carbons that are two or three bonds apart. researchgate.net Key HMBC correlations would include those from the methylene protons (H1/H3) to the quaternary aromatic carbons (C3a, C7a) and the carboxyl-bearing carbon (C4), definitively locking the dihydrofuran ring to the correct position on the benzene ring. mdpi.comresearchgate.net

Table 2: Expected Key 2D NMR Correlations

| Experiment | Correlating Protons | Correlating Carbons | Structural Information Confirmed |

|---|---|---|---|

| COSY | Aromatic H's ↔ Aromatic H's | - | Substitution pattern of the benzene ring |

| HSQC | Aromatic H's, Methylene H's | Aromatic C's, Methylene C | Direct C-H attachments |

| HMBC | Methylene H's (H1/H3) | Quaternary Aromatic C's (C3a, C7a), Carboxyl C (C4) | Fusion of dihydrofuran and benzene rings |

| Aromatic H's | Adjacent and Quaternary Aromatic C's | Fine-tuning of aromatic assignments |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers clues to the molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically to four or five decimal places). mdpi.com For this compound (molecular formula C₉H₈O₃), HRMS would provide an exact mass measurement that confirms this specific formula, distinguishing it from any other isomers or compounds with the same nominal mass. nih.gov In mass spectra of carboxylic acids, characteristic fragmentation often involves the sequential loss of an -OH group (17 mass units) and a CO group (28 mass units). oregonstate.edu

Table 3: Expected HRMS Fragmentation Data

| Ion | Formula | Calculated Exact Mass (Da) | Description |

|---|---|---|---|

| [M]⁺ | C₉H₈O₃ | 164.0473 | Molecular Ion |

| [M-OH]⁺ | C₉H₇O₂ | 147.0446 | Loss of hydroxyl radical |

| [M-COOH]⁺ | C₈H₇O | 119.0497 | Loss of carboxyl radical |

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.net When coupled with mass spectrometry, it provides an additional dimension of separation and characterization. A key parameter derived from IMS is the Collision Cross Section (CCS), which is a measure of the ion's effective area as it moves through a buffer gas. This value is characteristic of the ion's three-dimensional structure.

For this compound, CCS values can be computationally predicted for various adducts (e.g., protonated [M+H]⁺, sodiated [M+Na]⁺). These predicted values serve as a reference for experimental IMS-MS analysis, aiding in the confident identification of the compound in complex mixtures. uni.lu

Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts Data sourced from computational predictions. uni.lu

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 165.05463 | 130.3 |

| [M+Na]⁺ | 187.03657 | 138.5 |

| [M-H]⁻ | 163.04007 | 134.4 |

| [M+NH₄]⁺ | 182.08117 | 151.8 |

| [M+K]⁺ | 203.01051 | 137.7 |

| [M+H-H₂O]⁺ | 147.04461 | 125.7 |

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS elucidate the structure in solution and gas phases, X-ray crystallography provides the definitive solid-state structure of a molecule by mapping the electron density in a single crystal. This technique yields precise measurements of bond lengths, bond angles, and torsional angles.

Table 5: Illustrative Crystallographic Data Parameters This table presents typical parameters obtained from an X-ray diffraction experiment, not experimental data for the title compound.

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Basic crystal symmetry |

| Space Group | P2₁/n | Symmetry elements within the unit cell |

| Unit cell dimensions | a, b, c (Å); α, β, γ (°) | Size and shape of the repeating unit |

| Z | 4 | Number of molecules per unit cell |

| R-factor | < 0.05 | Measure of agreement between experimental and calculated structure factors |

Crystal Packing and Intermolecular Interactions

The solid-state architecture of carboxylic acids is predominantly governed by strong intermolecular hydrogen bonds. In the case of this compound, it is anticipated that the carboxylic acid moieties will form centrosymmetric dimers through robust O—H⋯O hydrogen bonds between two molecules. This dimerization is a hallmark of carboxylic acids in the crystalline state and is a primary determinant of their packing arrangement.

Studies on related compounds, such as 1-benzofuran-2,3-dicarboxylic acid, have demonstrated the formation of one-dimensional hydrogen-bonded chains, which are further organized into layers through π-π stacking. It is plausible that this compound would adopt a similar packing motif, driven by the strong hydrogen bonding of the carboxylic acid groups and the aromatic nature of the benzofuran (B130515) core.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state is expected to be largely planar, particularly with respect to the benzofuran ring system. The fusion of the benzene and furan (B31954) rings imposes significant rigidity on this core structure. The primary source of conformational flexibility would be the orientation of the carboxylic acid group relative to the benzofuran ring.

Rotation around the single bond connecting the carboxylic acid group to the benzofuran ring would be the main conformational variable. However, in the solid state, this rotation is likely to be restricted due to the formation of the aforementioned hydrogen-bonded dimers. The steric hindrance and the optimization of intermolecular interactions within the crystal lattice will favor a specific, low-energy conformation. Computational studies on related benzofuran carboxylic acids have shown that the solid-state conformers are typically the most stable ones, although intermolecular contacts in the crystal can influence the final orientation of the substituents.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, a feature broadened due to hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid is anticipated to appear as a strong absorption band in the range of 1680-1710 cm⁻¹.

Other significant IR absorptions would include C-O stretching vibrations for the carboxylic acid and the ether linkage in the furan ring, typically found in the 1210-1320 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-H bending vibrations will appear at lower wavenumbers.

The Ultraviolet-Visible (UV-Vis) spectrum is determined by the electronic transitions within the molecule. The benzofuran chromophore is expected to give rise to absorption bands in the UV region. For benzofuran derivatives, typical spectra show two main absorption bands. For instance, some benzofuran derivatives exhibit absorption maxima around 280-290 nm. The presence of the carboxylic acid group, being a conjugating substituent, may cause a slight shift in the absorption maxima.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C stretch (Aromatic) | 1450-1600 | Medium to Weak |

| C-O stretch (Carboxylic Acid & Ether) | 1210-1320 | Strong |

| Electronic Transition | Expected Wavelength (λmax, nm) |

| π → π* (Benzofuran) | ~280-290 |

Vibrational Circular Dichroism (VCD) for Chiral Compounds

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for the stereochemical analysis of chiral molecules in solution. For a chiral derivative of this compound, VCD spectroscopy would provide detailed information about its absolute configuration and conformational preferences in solution.

Carboxylic acids are known to form intermolecular hydrogen-bonded dimers in solution, and this association can be studied using VCD. The VCD spectrum of a chiral carboxylic acid is sensitive to the equilibrium between the monomeric and dimeric forms. The distinct vibrational modes of the monomer and the dimer would exhibit VCD signals of opposite signs or different intensities, allowing for the characterization of this equilibrium.

Computational and Theoretical Investigations of 1,3 Dihydro 2 Benzofuran 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT), have been successfully employed to study various benzofuran (B130515) derivatives, offering insights into their electronic structure, stability, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Electronic Structure

For analogous compounds like 1-benzofuran-2-carboxylic acid, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in determining key electronic properties. researchgate.net These studies typically calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

A hypothetical DFT study on 1,3-Dihydro-2-benzofuran-4-carboxylic acid would likely involve geometry optimization to find the most stable three-dimensional structure. Subsequent calculations would yield values for ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index. These parameters provide a detailed picture of the molecule's electronic behavior and its potential to interact with other molecules.

Table 1: Hypothetical Electronic Properties of this compound based on DFT Calculations on Analogous Compounds

| Property | Predicted Value Range | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical stability and reactivity |

| Ionization Potential | 6.0 to 7.0 eV | Energy required to remove an electron |

| Electron Affinity | 1.0 to 2.0 eV | Energy released upon gaining an electron |

Note: These values are illustrative and based on data from related benzofuran compounds. Actual values for this compound would require specific calculations.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. github.io For a precise prediction of ¹H and ¹³C NMR spectra of this compound, the optimized molecular geometry would be used to compute the shielding tensors. These theoretical shifts, when compared to experimental data, can confirm the molecular structure.

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This is invaluable for assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as stretching and bending of bonds. For similar molecules, a good correlation between calculated and experimental vibrational frequencies has been observed. researchgate.netnih.gov

Conformational Analysis and Stability Predictions

The flexibility of the dihydrofuran ring and the rotation of the carboxylic acid group mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step. The resulting potential energy surface reveals the low-energy conformations. For carboxylic acids, the orientation of the hydroxyl group (syn or anti) significantly influences stability, with the syn conformation often being more stable due to intramolecular hydrogen bonding. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. researcher.life An MD simulation of this compound, typically in a solvent like water or DMSO, would involve solving Newton's equations of motion for the atoms of the system. This allows for the exploration of the conformational landscape and the study of how the solvent influences the molecule's structure and dynamics. MD simulations are particularly useful for understanding the flexibility of the molecule and the time-averaged behavior of its different conformers.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical chemistry can be used to explore the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its potential reactions with other molecules. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathway from reactants to products. A key aspect of this is the identification and characterization of the transition state, which is the highest energy point along the reaction coordinate. nih.govnih.gov Transition state theory can then be used to calculate the reaction rate constant. While specific reaction pathways for this molecule have not been computationally elucidated, studies on similar compounds demonstrate the feasibility of such investigations. nih.gov

Structure-Property Relationship Studies (excluding prohibited properties)

Structure-property relationship (SPR) studies aim to correlate the molecular structure with its physicochemical properties. nih.govresearchgate.net For this compound, computational methods could be used to predict properties such as lipophilicity (logP), polar surface area, and dipole moment. These properties are crucial in various chemical and pharmaceutical applications. By systematically modifying the structure of the molecule (e.g., by adding different substituents) and calculating these properties, it is possible to build models that predict the properties of new, unsynthesized derivatives. This in silico approach can guide the design of molecules with desired characteristics.

In Silico Screening and Ligand Design Principles

The this compound scaffold serves as a valuable starting point for computational ligand design due to its distinct structural and electronic properties. In silico techniques, such as pharmacophore modeling, virtual screening, and molecular docking, are instrumental in exploring the chemical space around this core structure to identify derivatives with optimized characteristics for potential therapeutic applications.

Scaffold Characteristics for Ligand Design

The 1,3-dihydro-2-benzofuran moiety, also known as a phthalan ring system, offers a unique combination of rigidity and three-dimensionality. This semi-flexible scaffold is advantageous in drug design as it can help orient functional groups in a precise spatial arrangement to interact with biological targets, potentially reducing the entropic penalty upon binding. The core structure presents several key features for derivatization:

The Benzene (B151609) Ring: The aromatic ring provides a rigid platform and can be substituted at positions 5, 6, and 7. These positions are prime candidates for introducing various functional groups to modulate properties like lipophilicity, electronic distribution, and steric bulk, thereby influencing binding affinity and selectivity.

The Dihydrofuran Ring: The oxygen atom in the heterocyclic ring can act as a hydrogen bond acceptor. The methylene (B1212753) groups at positions 1 and 3 can also be substituted, offering further opportunities to explore the topology of a binding pocket.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design and is well-suited for scaffolds like this compound. dergipark.org.trresearchgate.net A pharmacophore model defines the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.

For this scaffold, a general pharmacophore model would likely include:

A hydrogen bond acceptor (the furan (B31954) oxygen).

A hydrogen bond donor/acceptor (the carboxylic acid).

An aromatic ring feature.

Computational chemists can generate vast virtual libraries of derivatives by adding different substituents to the core scaffold. These libraries are then rapidly screened against the pharmacophore model to filter for molecules that possess the desired geometric and chemical features. nih.gov This process significantly narrows down the number of compounds for more computationally intensive analyses like molecular docking.

Molecular Docking and Structure-Activity Relationships (SAR)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net Studies on related 2,3-dihydrobenzofuran (B1216630) derivatives have shown that this scaffold can effectively fit into protein binding sites, with docking scores indicating strong binding affinities. researchgate.netproquest.com For instance, a ligand with a binding affinity greater than -6.0 kcal/mol is generally considered to have a strong and stable interaction with its target receptor. researchgate.net

By docking derivatives of this compound into a target active site, researchers can establish a structure-activity relationship (SAR). nih.gov This involves systematically modifying the scaffold and observing the effect on binding energy and interactions. For example, adding a hydrophobic group to the benzene ring might enhance binding if the target pocket has a corresponding hydrophobic region. Conversely, adding a bulky group might introduce steric clashes, leading to a decrease in affinity.

Theoretical Calculations and Property Prediction

Density Functional Theory (DFT) calculations are often employed to understand the electronic properties of the scaffold and its derivatives. nih.gov These calculations provide insights into the molecule's reactivity and interaction potential by determining parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Furthermore, in silico tools are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov This is a critical step in ligand design, as it helps to identify compounds that are more likely to have favorable pharmacokinetic and safety profiles early in the drug discovery process. nih.govdovepress.com For example, computational models can predict a compound's adherence to Lipinski's "rule of five," a guideline for evaluating drug-likeness. proquest.com

The table below illustrates hypothetical data from in silico analysis of designed derivatives based on the this compound scaffold, showcasing key parameters used in ligand design.

| Compound ID | Modification | Docking Score (kcal/mol) | Predicted LogP | Lipinski Violations |

|---|---|---|---|---|

| DBCA-01 (Parent) | None | -6.2 | 1.8 | 0 |

| DBCA-02 | 5-Chloro substitution | -7.1 | 2.5 | 0 |

| DBCA-03 | 6-Methoxy substitution | -6.8 | 1.7 | 0 |

| DBCA-04 | 7-Trifluoromethyl substitution | -7.5 | 2.9 | 0 |

| DBCA-05 | Amide at 4-position (replaces COOH) | -6.5 | 1.5 | 0 |

Applications in Advanced Scientific Domains Excluding Human/medical Applications

Role as Intermediates in Materials Science

While direct research on the application of 1,3-Dihydro-2-benzofuran-4-carboxylic acid in materials science is not extensively documented, the broader class of benzofuran (B130515) derivatives serves as crucial intermediates in the synthesis of advanced materials. The unique structure of these compounds, featuring a fused benzene (B151609) and furan (B31954) ring system, imparts specific properties to polymers and other materials. smolecule.com

Closely related compounds, such as 1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid, are utilized in the synthesis of polymers. smolecule.com The carboxylic acid functionality allows these molecules to act as monomers or precursors in polymerization reactions, such as polycondensation. The incorporation of the rigid benzofuran core into a polymer backbone can enhance thermal stability and modify mechanical properties. For instance, polymers synthesized from 5-Isobenzofurancarboxylic acid derivatives are used in the formulation of coatings and adhesives.

The benzofuran scaffold is known for its planar structure which facilitates π-π stacking interactions, a desirable characteristic for optical and electronic materials. smolecule.com The extended π-electron system across the fused rings is a key feature in molecules designed for applications such as optical brighteners. While specific studies on this compound for these purposes are not prominent, the foundational structure is relevant to the design of materials with specific electronic and optical properties.

Agrochemical Research: Mitigation of Abiotic Plant Stress

Significant research has been conducted on derivatives of the closely related isomer, 2,3-dihydro-1-benzofuran-4-carboxylic acid, identifying them as potent lead structures for mitigating abiotic stress in plants, such as drought and cold. researchgate.netresearchgate.net These compounds have emerged from the synthetic exploration of analogues of lunularic acid, a natural product involved in plant stress responses. researchgate.net A patent has been filed for the use of substituted 2,3-dihydro-1-benzofuran-4-carboxylic acids and their salts to increase stress tolerance and growth in plants. google.com

Derivatives of 2,3-dihydro-1-benzofuran-4-carboxylic acid have shown strong in vivo activity against drought stress in various broad-acre crops. researchgate.net Research has identified these compounds as new, potent lead structures for developing treatments that enhance plant resilience to water scarcity. researchgate.netconsensus.app The efficacy of these derivatives has, in several cases, surpassed that of internal standards used in the research studies. researchgate.net

The same family of 2,3-dihydro-1-benzofuran-4-carboxylate derivatives has also demonstrated significant efficacy in protecting crops against cold stress. researchgate.net Notably, strong in vivo activity was observed against cold stress in corn. researchgate.net This dual-action capability against both drought and cold makes these compounds particularly valuable for developing broad-spectrum crop protection agents.

The effectiveness of 2,3-dihydro-1-benzofuran-4-carboxylic acid derivatives in mitigating plant stress is highly dependent on their specific chemical structure. researchgate.net Structure-activity relationship (SAR) studies have provided key insights into the molecular features that govern their in vivo activity.

Research has shown that the nature of the substituent on the phenyl moiety of 2,3-dihydro-1-benzofuran-4-carboxylates plays a critical role. researchgate.net Derivatives with electron-donating groups on the phenyl ring exhibit strong activity against both drought and cold stress. researchgate.net Conversely, those with electron-withdrawing groups show only low to moderate activity. researchgate.net Furthermore, converting the carboxylic acid group to a carboxamide also results in lower efficacy. researchgate.net

These findings highlight that the electronic properties of the substituents are a key determinant of the compound's ability to protect plants from abiotic stress.

Table 1: Structure-Activity Relationship of 2,3-Dihydro-1-benzofuran-4-carboxylate Derivatives in Plant Stress Mitigation

| Compound Type | Substituent Nature | In Vivo Activity vs. Abiotic Stress |

|---|---|---|

| 2,3-dihydro-1-benzofuran-4-carboxylates | Phenyl with electron-donating groups | Strong activity (Drought & Cold) |

| 2,3-dihydro-1-benzofuran-4-carboxylates | Phenyl with electron-withdrawing groups | Low to moderate activity |

Catalysis and Organocatalysis Research

Research into the direct application of this compound as a primary catalyst or organocatalyst is limited. However, the broader family of benzofuran derivatives has been a subject of interest in catalytic strategies for organic synthesis. The core structure of this compound, featuring a dihydrobenzofuran moiety and a carboxylic acid group, presents functionalities that are relevant to catalysis. The carboxylic acid group can act as a Brønsted acid or participate in hydrogen bonding, which are key interactions in many organocatalytic transformations.

Derivatives of this compound have appeared in contexts related to catalysis. For instance, a structurally related compound, 6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid , has been mentioned in the context of its use with catalysts, suggesting that modifications to the core structure can tailor its properties for specific catalytic systems. smolecule.com The dihydrobenzofuran scaffold itself can be synthesized through catalytic methods, such as enantioselective intramolecular oxa-Michael reactions of enones using organocatalysts, which highlights the interaction of this structural class with catalytic processes.

While direct research is sparse, the potential for this compound to serve as a ligand for metal-based catalysts or as a precursor for more complex organocatalysts remains an area for future investigation. The combination of its heterocyclic structure and acidic functional group makes it a candidate for asymmetric catalysis, where the rigid backbone could influence stereoselectivity.

Analytical Method Development (beyond basic identification)

Advanced analytical method development specifically for this compound is not extensively detailed in current literature. Standard analytical techniques such as NMR and mass spectrometry are used for its basic identification and characterization.

However, the development of more sophisticated analytical methods can be inferred from research on related benzofuran carboxylic acids. For example, robust RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography) methods have been developed for the simultaneous determination of related compounds and their process-related impurities. These methods often involve UV detection and are validated for linearity, accuracy, and precision according to ICH guidelines. The development of such a method for this compound would be a logical step for quality control in its synthesis and application, allowing for the quantification of the main compound and any potential byproducts or degradants.

Furthermore, derivatization techniques are commonly employed to enhance the detection of carboxylic acids in complex matrices. The carboxylic acid group of this compound could be targeted with fluorescent labeling reagents to enable highly sensitive detection by HPLC with fluorescence detection or by capillary electrophoresis with laser-induced fluorescence. This approach would be particularly useful for trace-level quantification in environmental or materials science samples. While specific derivatization reagents for this exact molecule are not documented, the chemical principles for such method development are well-established for the carboxylic acid functional group.

Below is a summary of potential advanced analytical techniques applicable to this compound.

| Analytical Technique | Potential Application for this compound | Rationale |

|---|---|---|

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Quantitative analysis and impurity profiling. | Established method for separating and quantifying related benzofuran carboxylic acids. |

| HPLC with Fluorescence Detection (after derivatization) | Trace-level quantification in complex samples. | Carboxylic acid group allows for derivatization with fluorescent tags, significantly enhancing sensitivity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) (after derivatization) | Identification and quantification of volatile derivatives. | Esterification of the carboxylic acid group would increase volatility for GC analysis. |

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Methodologies

Currently, specific and optimized synthetic routes for 1,3-Dihydro-2-benzofuran-4-carboxylic acid are not well-documented. Future research should focus on developing novel and efficient synthetic methodologies. General strategies for the synthesis of related 1,3-dihydro-2-benzofurans often involve the cyclization of precursors. organic-chemistry.org For this specific carboxylic acid derivative, exploration of the following could be fruitful:

Starting Material Selection: Investigating various ortho-substituted benzene (B151609) derivatives as starting materials.

Catalytic Systems: Exploring different transition metal catalysts or organocatalysts to improve yield, selectivity, and reaction conditions. organic-chemistry.org

Reaction Pathway Optimization: Systematic studies to optimize reaction parameters such as temperature, solvent, and reaction time to establish a robust and scalable synthesis.

Advanced Characterization Techniques for Complex Derivatives

A comprehensive understanding of this compound and its potential derivatives necessitates the application of advanced analytical techniques. While standard methods like NMR and mass spectrometry are fundamental, more sophisticated approaches could provide deeper structural insights, especially for more complex derivatives.

Multi-dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be invaluable for the unambiguous assignment of proton and carbon signals, particularly for substituted analogs. researchgate.netipb.pt

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction would provide definitive information on the three-dimensional molecular structure, including stereochemistry and intermolecular interactions. researchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations could complement experimental data by predicting spectroscopic properties and conformational preferences. researchgate.net

A summary of potential characterization techniques is presented in Table 1.

| Technique | Information Gained |

|---|---|

| 1D & 2D NMR | Connectivity, stereochemistry |

| Mass Spectrometry | Molecular weight, fragmentation |

| X-ray Crystallography | 3D structure, packing |

Deeper Mechanistic Understanding of Key Reactions

The reactivity of the 1,3-dihydro-2-benzofuran ring system, particularly with the influence of a 4-carboxylic acid group, is largely unexplored. Future studies should aim to elucidate the mechanisms of key reactions.

Cyclization Mechanisms: Investigating the step-by-step pathway of the cyclization reactions to form the dihydrobenzofuran ring. This could involve identifying intermediates and transition states through kinetic studies and computational modeling.

Reactivity of the Carboxylic Acid Group: Understanding how the carboxylic acid functionality influences the reactivity of the dihydrobenzofuran core and vice versa. This includes studying esterification, amidation, and other transformations of the carboxyl group.

Ring-Opening and Rearrangement Reactions: Exploring the stability of the 1,3-dihydro-2-benzofuran ring under various conditions and investigating potential ring-opening or rearrangement pathways.

Expansion of Applications in Non-Prohibited Fields

The applications of the broader benzofuran (B130515) and dihydrobenzofuran classes are vast, ranging from pharmaceuticals to materials science. researchgate.netnih.govscienceopen.com However, specific applications for this compound have not been identified. Future research should explore its potential in various non-prohibited fields.

Medicinal Chemistry: The benzofuran scaffold is a common motif in biologically active compounds. researchgate.netnih.govscienceopen.com This specific derivative could be investigated as a building block for the synthesis of novel therapeutic agents.

Materials Science: The rigid, bicyclic structure could be exploited in the design of novel polymers or organic materials with interesting electronic or photophysical properties.

Agrochemicals: Many heterocyclic compounds find use in agriculture. The potential of this compound and its derivatives as herbicides, fungicides, or insecticides could be explored.

Sustainable and Environmentally Benign Chemical Processes

In line with the principles of green chemistry, future research on this compound should prioritize the development of sustainable and environmentally friendly processes.

Green Solvents: Investigating the use of water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds in synthesis and purification.

Catalysis: Focusing on the use of reusable heterogeneous catalysts or biocatalysts to minimize waste and improve energy efficiency.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby reducing waste. A visible light-mediated synthesis has been reported for other dihydrobenzofuran derivatives, which represents a sustainable approach. researchgate.net

Q & A

Q. What are the standard synthetic routes for 1,3-Dihydro-2-benzofuran-4-carboxylic acid and its derivatives?

The compound is typically synthesized via nucleophilic substitution and coupling reactions. For example, biphenyl derivatives are synthesized using Suzuki-Miyaura cross-coupling or Ullmann reactions, where halogenated intermediates (e.g., bromine/fluorine substituents) enhance reactivity . Derivatives may involve thiazole or quinoline moieties introduced through cyclization or condensation reactions . Key characterization techniques include NMR, MS, and IR spectroscopy to confirm structural integrity .

Q. What experimental conditions are critical for achieving high-purity this compound?

Purity (>97%) is achieved through controlled reaction stoichiometry, inert atmospheres (e.g., nitrogen), and purification via column chromatography or recrystallization. Amber glass packaging is recommended to prevent photodegradation . Solvent selection (e.g., DMF or methanol) and temperature gradients during crystallization are critical to avoid byproducts .

Q. How is the compound characterized structurally, and what spectral databases are authoritative?

Q. How can synthetic yields of derivatives be optimized under catalytic conditions?

Catalytic systems like Pd/C for hydrogenation or CuI for Ullmann couplings improve efficiency. For example, Pd-mediated cross-coupling achieves ~80% yield in biphenyl derivatives when using 5 mol% catalyst and excess boronic acid . Solvent polarity (e.g., THF vs. DMF) and microwave-assisted heating reduce reaction times by 50% . Kinetic studies using HPLC monitoring help identify rate-limiting steps .

Q. What strategies resolve contradictions between experimental and computational spectral data?

Discrepancies in -NMR shifts (e.g., ±0.3 ppm) may arise from dynamic effects like hydrogen bonding. Hybrid DFT calculations (e.g., B3LYP/6-311+G(d,p)) with solvent models (PCM) improve agreement with experimental data . For MS fragmentation anomalies, isotopic labeling (e.g., deuterated analogs) clarifies fragmentation pathways .

Q. How does substituent positioning (e.g., fluorine vs. bromine) influence biological activity?

Fluorine at the 4-position enhances metabolic stability and binding affinity to enzymes (e.g., kinase inhibitors), while bromine improves electrophilicity for nucleophilic substitution in prodrug design . Quantitative Structure-Activity Relationship (QSAR) models using Hammett constants () predict logP and bioavailability .

Q. What mechanistic insights exist for the compound’s role in coordination chemistry?

The carboxylic acid group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu, Fe). X-ray crystallography reveals octahedral geometries in metal-organic frameworks (MOFs), with applications in catalysis or photoluminescence . Stability constants () are determined via potentiometric titration .

Data Contradiction and Reproducibility

Q. Why do batch-to-batch variations occur in benzofuran derivative synthesis?

Variations arise from trace metal impurities in catalysts or solvent residues. Inductively Coupled Plasma (ICP-MS) analysis identifies metal contaminants (e.g., Pd <0.1 ppm), while Karl Fischer titration monitors water content (<0.05%) . Standardizing reaction vessels (e.g., Schlenk flasks) improves reproducibility .

Q. How should researchers address conflicting bioactivity data in published studies?

Discrepancies may stem from assay conditions (e.g., cell line viability, serum concentration). Meta-analyses using standardized protocols (e.g., MTT assay at 24 h incubation) normalize data. Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) validate results .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products